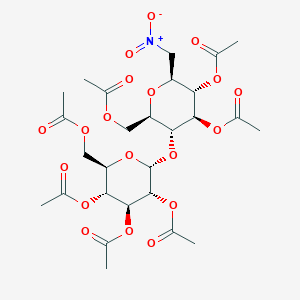

Maltosylnitromethane heptaacetate

Description

Maltosylnitromethane heptaacetate (C₃₂H₄₅NO₂₃) is a nitromethane-derived disaccharide compound featuring a maltose backbone (two α-1,4-linked glucose units) with seven acetyl groups and a nitromethane moiety. Its molecular structure, confirmed via X-ray crystallography, reveals a β-configuration at the nitromethane linkage, with refined structural residuals (R = 0.046), indicating high precision in crystallographic data .

Properties

CAS No. |

154274-86-9 |

|---|---|

Molecular Formula |

C27H37NO19 |

Molecular Weight |

679.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-6-(nitromethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C27H37NO19/c1-11(29)38-9-19-23(24(42-15(5)33)21(40-13(3)31)18(45-19)8-28(36)37)47-27-26(44-17(7)35)25(43-16(6)34)22(41-14(4)32)20(46-27)10-39-12(2)30/h18-27H,8-10H2,1-7H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,27+/m0/s1 |

InChI Key |

PGFUYCIEEUFFDC-RERAHPKXSA-N |

SMILES |

CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C[N+](=O)[O-])OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

maltosylnitromethane heptaacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

β-Cellobiosylnitromethane

- Molecular Formula: C₃₂H₄₅NO₂₃ (same as maltosylnitromethane heptaacetate).

- Key Differences : The disaccharide backbone is cellobiose (β-1,4-linked glucose) instead of maltose (α-1,4).

- Synthesis : Both compounds are synthesized via nitromethane glycosylation, but cellobiosylnitromethane exhibits distinct crystal packing due to β-linkages, leading to altered solubility profiles .

- Crystallographic Data : Refined to R = 0.063 for β-cellobiosylnitromethane vs. R = 0.046 for the maltose analogue, suggesting subtle conformational differences .

N-Acetyllactosamine Heptaacetate

- Molecular Formula : C₃₄H₅₀N₂O₂₆.

- Key Differences : Contains a lactose backbone (galactose-β-1,4-glucose) with N-acetyl groups instead of nitromethane.

- Synthesis: Prepared via seven-step lactose derivatization, including trimethylsilyl trifluoromethanesulfonate-mediated acetylation and methanolysis . Unlike this compound, this compound lacks nitro-functionalization, reducing its reactivity in radical-based reactions.

Thiocellobiose Octaacetate

- Molecular Formula : C₂₈H₃₈O₁₉S.

- Key Differences : Features a sulfur atom replacing the nitromethane group and an additional acetyl group.

- Applications : Used in thio-glycoside synthesis, whereas nitromethane derivatives are preferred for photoaffinity labeling due to nitro group stability .

Functional Group and Isomerism Comparisons

Scoparin Heptaacetate Isomers

- Molecular Formula : C₃₆H₃₆O₁₈.

- Isomerism : identifies isomers with identical formulas but distinct retention times (12.49 vs. 13.65 min), highlighting the role of acetyl group positioning in chromatographic behavior. In contrast, this compound’s isomerism is unstudied in the provided evidence .

Thiocellobiose Heptaacetate Derivatives

Comparative Data Table

| Compound | Molecular Formula | Functional Groups | Melting Point (°C) | Optical Rotation ([α]D) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₃₂H₄₅NO₂₃ | Nitromethane, 7 acetyl | Not reported | Not reported | Glycosylation studies |

| β-Cellobiosylnitromethane | C₃₂H₄₅NO₂₃ | Nitromethane, 7 acetyl | Not reported | Not reported | Structural analogs |

| N-Acetyllactosamine heptaacetate | C₃₄H₅₀N₂O₂₆ | N-Acetyl, 7 acetyl | Not reported | Not reported | Enzyme substrate studies |

| Thiocellobiose octaacetate | C₂₈H₃₈O₁₉S | Thioether, 8 acetyl | 205 | +13 | Thio-glycoside synthesis |

| Scoparin heptaacetate isomer | C₃₆H₃₆O₁₈ | Flavonoid, 7 acetyl | Not reported | Not reported | Phytochemical research |

Key Research Findings

- Synthetic Efficiency : this compound’s synthesis avoids the multi-step lactose derivatization required for N-acetyllactosamine heptaacetate, streamlining production for glycosylation .

- Stability : Nitromethane derivatives exhibit superior thermal stability compared to thio-glycosides, which decompose at lower temperatures .

- Structural Insights : X-ray data confirm that β-linkages in cellobiose derivatives induce tighter molecular packing than α-linked maltose analogues, impacting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.